Product packaging for 5-Ethoxy-2,4-difluorobenzaldehyde(Cat. No.:CAS No. 2092187-03-4)

5-Ethoxy-2,4-difluorobenzaldehyde

Cat. No.: B6305270
CAS No.: 2092187-03-4
M. Wt: 186.15 g/mol
InChI Key: SLKIOTSVQXBECY-UHFFFAOYSA-N
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Description

5-Ethoxy-2,4-difluorobenzaldehyde is a specialty benzaldehyde derivative designed for research and development applications, particularly in medicinal chemistry and materials science. As a key chemical building block, its molecular structure, featuring both ethoxy and fluorine substituents, makes it a valuable intermediate for constructing complex heterocyclic systems. In pharmaceutical research, this compound serves as a precursor for the synthesis of novel therapeutic agents. Structural analogs, such as 2,4-difluorobenzaldehyde, are established intermediates in the synthesis of antibiotics, antifungals, anticonvulsants, and other active pharmaceutical ingredients (APIs) . Furthermore, research on rigidin-inspired anticancer agents highlights the utility of similar benzaldehyde derivatives in multicomponent reactions (MCRs) to create potent 7-deazahypoxanthine-based compounds that disrupt tubulin dynamics and exhibit antiproliferative activity against cancer cell lines . Beyond medicinal chemistry, the difluorobenzaldehyde scaffold is instrumental in developing functional materials. Researchers utilize these compounds to create organic molecules with specific photophysical properties. For instance, diarylimidazole derivatives synthesized from difluorobenzaldehydes have been investigated as fluorescence sensors for metal ions like Fe(III) and for their potential non-linear optical (NLO) behavior, which is valuable for advanced material science applications . This product is intended for research purposes as a chemical intermediate. Researchers are responsible for verifying the suitability of this compound for their specific applications. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B6305270 5-Ethoxy-2,4-difluorobenzaldehyde CAS No. 2092187-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2,4-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIOTSVQXBECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethoxy 2,4 Difluorobenzaldehyde and Its Precursors

Established Synthetic Pathways to Fluorinated and Ethoxylated Benzaldehydes

The synthesis of functionalized benzaldehydes, such as 5-Ethoxy-2,4-difluorobenzaldehyde, builds upon a well-established foundation of reactions designed to modify aromatic systems. Key among these are methods for fluorination, halogen exchange, and formylation.

Direct Fluorination Techniques for Benzaldehyde (B42025) Derivatives

Direct fluorination involves the introduction of fluorine atoms onto a molecule, a process that can be challenging due to the high reactivity of fluorinating agents. Research into the direct fluorination of benzaldehyde derivatives using elemental fluorine has shown that the reaction's outcome is highly dependent on the nature of the substituents already present on the aromatic ring. acs.org

When the benzaldehyde ring possesses electron-donating substituents, such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, fluorination tends to occur on the aromatic ring itself, leading to fluoroarene products. acs.org Conversely, if the ring has strong electron-withdrawing groups like nitro (NO₂) or cyano (CN), fluorination preferentially occurs at the carbonyl group, yielding the corresponding benzoyl fluoride (B91410). acs.org These reactions can be performed using conventional batch methods or scaled up using continuous flow techniques, which can provide significant quantities of the desired fluorobenzaldehyde systems. acs.orgacs.org The separation of ring-fluorinated products from benzoyl fluoride side products can be readily achieved through the esterification of the benzoyl fluorides. acs.org

More recent methods have also explored catalyst-free photochemical fluorination of the C-H bonds in aromatic carbonyl compounds, which can convert benzaldehydes into their corresponding benzoyl fluorides with nearly quantitative yields. chemrxiv.org

Halogen-Exchange Reactions in Aromatic Systems

Halogen-exchange (Halex) reactions provide a crucial pathway for the synthesis of aryl fluorides by replacing other halogens, typically chlorine, with fluorine. wikipedia.orgiaea.org The Halex process is particularly effective for aromatic chlorides that are activated by electron-withdrawing groups, such as nitro groups. wikipedia.org The reaction is typically carried out at high temperatures (150-250 °C) in aprotic polar solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), using a source of fluoride ions like anhydrous potassium fluoride (KF). wikipedia.org

The Halex process is practiced commercially for a variety of nitro-substituted aryl chlorides, such as the conversion of 4-nitrochlorobenzene to 1-fluoro-4-nitrobenzene. wikipedia.org To improve efficiency and shorten reaction times, modern variations of this method employ microwave-assisted halogen exchange (MAHE). google.com This technique uses microwave energy application combined with simultaneous cooling to enhance the fluorination process, which can significantly reduce side reactions and decomposition. google.com The Halex method is a complementary approach to other fluorination techniques like the Balz-Schiemann reaction. wikipedia.org

Table 1: Conditions for Halogen-Exchange (Halex) Reactions
Substrate TypeFluorinating AgentTypical SolventsTemperatureNotes
Nitro-substituted aryl chloridesAnhydrous Potassium Fluoride (KF)DMSO, DMF, Sulfolane150-250 °CStandard industrial process. wikipedia.org
Aryl chloridesPotassium Fluoride (KF)Dipolar aprotic or non-polar solventsN/A (Microwave)Microwave-assisted for enhanced efficiency. google.com
Aryl halidesCaesium fluoride (CsF), TBAFVariousVariableUsed for increased solubility of the fluoride source. wikipedia.org

Formylation Reactions on Substituted Aromatic Rings

Formylation is the chemical process of adding a formyl group (–CHO) to a compound. wikipedia.org For aromatic systems, this is typically an electrophilic aromatic substitution reaction that works most effectively on electron-rich starting materials, such as phenols and alkoxybenzenes. wikipedia.orgnih.gov Several named reactions are widely used for this purpose.

Gattermann-Koch and Gattermann Reactions : These reactions introduce a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid catalyst. wikipedia.orgpurechemistry.org They are similar in mechanism to the Friedel-Crafts reaction. acs.org

Vilsmeier-Haack Reaction : This method is widely utilized and involves treating an activated aromatic compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the corresponding aromatic aldehyde. nih.gov

Rieche Formylation : This reaction uses dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.govacs.org This method is effective for formylating electron-rich phenols and alkoxybenzenes, and recent advancements have developed milder conditions using silver trifluoromethanesulfonate (B1224126) (AgOTf) as a promoter, allowing the reaction to proceed at temperatures as low as -78 °C. acs.org

The choice of formylation method often depends on the nature of the substituents on the aromatic ring and the desired regioselectivity. nih.gov

Table 2: Common Aromatic Formylation Reactions
Reaction NameFormylating Agent(s)Catalyst/ConditionsSubstrate Suitability
Gattermann-KochCarbon Monoxide (CO), HClLewis Acid (e.g., AlCl₃)Electron-rich aromatics. purechemistry.org
Vilsmeier-HaackDMF, POCl₃In situ Vilsmeier reagentActivated aromatic compounds. nih.gov
Rieche FormylationDichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Phenols, alkoxybenzenes. nih.govacs.org
Duff ReactionHexamethylenetetramine (HMTA)Acidic conditionsPhenols. wikipedia.org

Targeted Synthesis of this compound

The synthesis of a specifically substituted compound like this compound requires a carefully planned multi-step sequence where the introduction of each functional group is controlled to achieve the desired arrangement (regiochemistry).

Multi-step Reaction Sequences for Selective Functionalization

A multi-step synthesis is essential for constructing complex molecules from simpler starting materials. trine.eduwalisongo.ac.id For this compound, a plausible synthetic route would involve the sequential functionalization of a difluorinated aromatic precursor.

A logical starting material is 1,3-difluorobenzene (B1663923). The synthesis could proceed through the following steps:

Nitration : Introduction of a nitro group to 1,3-difluorobenzene to act as a precursor for the ethoxy group or to direct subsequent reactions.

Reduction and Diazotization : The nitro group can be reduced to an amine, which is then converted to a phenol (B47542) via a diazonium salt.

Ethoxylation : The resulting difluorophenol can be converted to an ethoxy ether via a Williamson ether synthesis. For instance, a reaction analogous to the synthesis of 4-Ethoxy-2-fluorobenzaldehyde involves treating the corresponding hydroxybenzaldehyde with iodoethane (B44018) in the presence of a base like potassium carbonate. chemicalbook.com

Formylation : The final step is the introduction of the aldehyde group onto the 1-ethoxy-2,4-difluorobenzene (B3036511) intermediate. Given the electron-donating nature of the ethoxy group and the presence of the fluorine atoms, a method like the Rieche formylation or Vilsmeier-Haack reaction would be suitable. nih.gov

An alternative starting point could be 2,4-difluorobenzaldehyde (B74705), which can be synthesized from 1,3-difluorobenzene and carbon monoxide with an AlCl₃ and HCl catalyst. researchgate.net However, subsequent introduction of the ethoxy group at the C5 position would be challenging due to the directing effects of the existing groups. Therefore, introducing the ethoxy group prior to formylation is generally a more viable strategy.

Regioselective Introduction of Ethoxy and Fluorine Groups

Regioselectivity is paramount in the synthesis of this compound. The final substitution pattern is dictated by the directing effects of the functional groups present at each stage of the synthesis.

In the proposed pathway starting from 1-ethoxy-2,4-difluorobenzene, the final formylation step is critical for determining the final structure. The ethoxy group is a powerful activating, ortho, para-directing group. The fluorine atoms are deactivating but are also ortho, para-directing.

The ethoxy group at C1 strongly directs incoming electrophiles to the C2 (ortho) and C4 (para) positions.

The fluorine atoms at C2 and C4 also have directing effects.

In the intermediate 1-ethoxy-2,4-difluorobenzene, the C2 and C4 positions are already occupied by fluorine atoms. The remaining open positions are C3, C5, and C6. The C6 position is sterically hindered by the adjacent ethoxy group and C2-fluorine. The C5 position is meta to the ethoxy group but is activated by the C4-fluorine and C6 (via resonance from the ethoxy group). The most electronically favored position for electrophilic attack (formylation) is the C6 position, which is ortho to the activating ethoxy group. However, the formylation often occurs at the less sterically hindered C5 position, especially under certain reaction conditions or with specific formylating agents that are sensitive to steric hindrance. The interplay between electronic activation and steric hindrance ultimately controls the regiochemical outcome.

The synthesis of fluorohydrins from allylsilanes, while not directly on an aromatic ring, demonstrates how the presence of certain atoms can profoundly influence the regioselectivity of fluorination reactions, a principle that applies broadly in organofluorine chemistry. nih.gov

Advanced Synthetic Approaches and Process Intensification

Modern organic synthesis increasingly relies on process intensification to improve reaction efficiency, safety, and scalability. For the synthesis of complex molecules like this compound, advanced techniques such as continuous flow synthesis and energy-assisted methods offer significant advantages over traditional batch processing.

Continuous flow chemistry is an emerging technique that addresses many challenges inherent in traditional batch reactions, particularly for gas-liquid reactions and processes requiring precise control. mit.edursc.org This methodology is highly relevant for the synthesis of fluorinated aromatics due to its ability to handle hazardous reagents and intermediates safely and efficiently. Flow chemistry offers superior interfacial contact and scalability, which is often challenging in batch setups. mit.edursc.org

Key advantages of continuous flow systems include:

Enhanced Safety: The small reaction volumes minimize risks associated with highly reactive or gaseous reagents like elemental fluorine. tib.eu

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yield. acs.org

Increased Efficiency: Flow processes can significantly reduce reaction times and improve space-time yield compared to batch methods. acs.org For example, a continuous flow process for defluorosilylation showed an 86-fold improvement in space-time yield over its batch counterpart. acs.org

While a specific continuous flow synthesis for this compound is not detailed in the literature, the principles are widely applied to related structures. For instance, a two-step flow reactor has been successfully used for the synthesis of 4-benzylidene-pyrazol-5-one derivatives with a total residence time of less than two minutes. researchgate.net Similarly, continuous flow photochemical synthesis has been employed to produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, demonstrating the versatility of this approach for constructing complex molecules from aldehyde precursors. mdpi.com These examples underscore the potential for developing a streamlined, scalable, and efficient continuous flow process for the synthesis of fluorinated benzaldehydes.

Microwave and ultrasound irradiation are powerful tools for process intensification in organic synthesis. tandfonline.com These techniques accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov

Microwave-assisted synthesis provides rapid and uniform heating of polar compounds, which can dramatically reduce reaction times from hours to minutes. nih.govwisdomlib.org In a study on the synthesis of 4-arylazo-5-hydroxy-benzamide derivatives, microwave irradiation for 3 minutes yielded 65% of the product, whereas conventional heating for 2 hours produced only a 50% yield. nih.gov This method's efficiency makes it an attractive option for various synthetic transformations, including the preparation of chalcone (B49325) derivatives and other heterocyclic systems from aldehyde precursors. wisdomlib.org

Ultrasound-assisted synthesis promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. tandfonline.com This technique is particularly effective for heterogeneous reactions and can often be conducted at ambient temperature. rsc.org Ultrasound has been successfully used to accelerate condensation reactions involving aldehydes to produce enones, quinazolinones, and 2-substituted benzothiazoles in high yields (84-94%) and significantly reduced reaction times (15-30 minutes). tandfonline.comrsc.orgrsc.org The use of ultrasound often allows for milder, solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comtandfonline.com

Comparison of Conventional vs. Energy-Assisted Synthesis Methods in Related Systems
Reaction TypeMethodReaction TimeYieldReference
Benzamide Derivative SynthesisConventional Heating2 hours50% nih.gov
Benzamide Derivative SynthesisMicrowave Irradiation3 minutes65% nih.gov
Enone Synthesis (Condensation)Conventional Heating4-6 hoursNot specified rsc.org
Enone Synthesis (Condensation)Ultrasound Irradiation15-25 minutes84-92% rsc.org

Reagent Selection and Reaction Condition Optimization

The efficiency, selectivity, and yield of a chemical synthesis are critically dependent on the careful selection of reagents and the optimization of reaction conditions. numberanalytics.com This section explores the application of catalytic systems, the role of solvents and bases, and strategies for controlling reaction outcomes in the context of synthesizing fluorinated aromatic aldehydes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly relevant for the synthesis of substituted benzaldehydes.

One prominent method is the palladium-catalyzed formylation of aryl halides. This approach allows for the direct introduction of an aldehyde group using a carbon monoxide (CO) source. organic-chemistry.orgacs.org A practical method utilizes formic acid (HCOOH) as a convenient and environmentally friendly C1 source, which also acts as a reducing agent. organic-chemistry.org This avoids the need for handling gaseous CO. The reaction typically employs a catalyst system such as Pd(OAc)₂, a phosphine (B1218219) ligand like PPh₃, and an iodine co-catalyst in a suitable solvent. organic-chemistry.org

Another versatile strategy involves a two-step, one-pot reduction/cross-coupling procedure . acs.orgacs.org In this method, a Weinreb amide precursor is first reduced with a hydride source (e.g., DIBAL-H) to form a stable hemiaminal intermediate. This intermediate, which masks the reactive aldehyde, can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent to furnish the desired substituted benzaldehyde. acs.orgacs.org

Palladium catalysts are also crucial in C-H activation and fluorination reactions. While not a direct formylation, palladium-catalyzed C-H fluorination provides a pathway to access fluorinated aromatics from unfunctionalized precursors. nih.gov Similarly, palladium-catalyzed intramolecular C-H difluoroalkylation has been developed for synthesizing complex fluorinated heterocycles like 3,3-difluoro-2-oxindoles, where the choice of ligand (e.g., BrettPhos) was critical for achieving high efficiency. mit.edu

Examples of Palladium-Catalyzed Reactions for Aldehyde Synthesis
Reaction TypeCatalyst SystemKey ReagentsYield RangeReference
Reductive Carbonylation of Aryl IodidesPd(OAc)₂, PPh₃, I₂Aryl Iodide, HCOOH, Et₃N68-92% organic-chemistry.org
Reduction/Cross-CouplingPd₂ (dba)₃, SPhosWeinreb Amide, DIBAL-H, Organolithium reagentGood yields acs.orgacs.org
Intramolecular C-H DifluoroalkylationPd₂(dba)₃, BrettPhosChlorodifluoroacetanilide, K₂CO₃High efficiency mit.edu

The choice of base and solvent is crucial for controlling reaction pathways, rates, and yields. evitachem.com In palladium-catalyzed formylations, a base such as triethylamine (B128534) (Et₃N) is often required, and the reaction is typically performed in an aprotic solvent like toluene (B28343). organic-chemistry.org For syntheses involving organometallic intermediates, ethereal solvents like diethyl ether or polar aprotic solvents like dimethylformamide (DMF) are common. wikipedia.org

In the synthesis of 2,4-difluorobenzaldehyde from 1,3-difluorobenzene using a Gattermann-Koch type reaction, AlCl₃ acts as a Lewis acid catalyst, and the amount of co-catalyst (HCl) is critical. researchgate.net Optimization studies showed that the reaction conditions, including temperature and catalyst ratios, significantly impact the conversion and yield. researchgate.net

Controlling selectivity—both chemo- and regioselectivity—is paramount for maximizing the yield of the desired product and minimizing difficult separations. In the formylation of substituted aromatics, the electronic nature of the existing substituents directs the position of the incoming formyl group. For a precursor like 1,3-difluoro-5-ethoxybenzene, the ethoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The final position of formylation is a result of the combined directing effects of these groups.

Strategies to enhance selectivity and yield include:

Catalyst and Ligand Choice: In palladium-catalyzed reactions, the ligand plays a critical role. For example, in the Pd-catalyzed fluorination of aryl triflates, the choice of biaryl monophosphine ligands was central to facilitating C-F reductive elimination and influencing regioselectivity. acs.org

Optimizing Reaction Conditions: Systematically varying parameters like temperature, reaction time, and reagent stoichiometry is essential. numberanalytics.com The synthesis of 2,4-difluorobenzaldehyde was optimized by adjusting the molar ratio of 1,3-difluorobenzene to AlCl₃ to 1.0:1.0 and maintaining the temperature at 60°C for 20 hours. researchgate.net

Use of Directing Groups: While not always applicable, temporarily installing a directing group can guide a reaction to a specific site on an aromatic ring, after which the group can be removed.

Controlling Reagent Addition: In reactions with highly reactive species, slow addition using a syringe pump can prevent side reactions and improve yields. acs.org

Theoretical studies can also provide insight into reaction site selectivity. Density functional theory (DFT) modeling has been used to explain the selective substitution of fluorine on perfluoroazines, attributing the outcome to the stability of transition states and π-complexations. digitellinc.com Such computational approaches can help rationalize observed selectivity and predict outcomes for new substrates, guiding experimental design. d-nb.info

Chemical Reactivity and Mechanistic Investigations of 5 Ethoxy 2,4 Difluorobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the oxygen atom is more electronegative, drawing electron density from the carbon atom. This renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, possesses nucleophilic character.

The electrophilic nature of the carbonyl carbon is a focal point for nucleophilic addition reactions, a fundamental class of reactions for aldehydes. A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to 5-ethoxy-2,4-difluorobenzaldehyde include:

Grignard Reactions: Organomagnesium halides (Grignard reagents, R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The reaction with this compound would proceed via the addition of the organometallic species to the aldehyde, followed by an acidic workup to produce a secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.

Aldol (B89426) Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation. However, this compound lacks α-hydrogens and therefore cannot serve as the enolate component in this reaction. It can, however, act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

Table 1: Examples of Nucleophilic Addition Reactions

ReactionReagentProduct Type
Grignard ReactionR-MgX, then H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Crossed AldolEnolizable Aldehyde/Ketone, Baseβ-Hydroxy Carbonyl

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to effect this change. For aromatic aldehydes, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. masterorganicchemistry.com The reaction with KMnO₄ typically occurs under basic conditions, followed by acidification to yield the carboxylic acid. masterorganicchemistry.com Milder oxidizing agents can also be used, which can be beneficial when other sensitive functional groups are present in the molecule. The resulting product would be 5-ethoxy-2,4-difluorobenzoic acid.

Table 2: Common Oxidizing Agents for Aldehydes

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO₄)Basic, followed by acid workup
Chromic Acid (H₂CrO₄)Acidic
Silver(I) Oxide (Ag₂O)Basic (Tollens' reagent)

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation that can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is commonly used to reduce aldehydes and ketones. masterorganicchemistry.comyoutube.com It is generally unreactive towards esters and other less reactive carbonyl compounds, which can be an advantage in multifunctional molecules. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. masterorganicchemistry.com It will readily reduce aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

The reduction of this compound with either of these reagents would yield (5-ethoxy-2,4-difluorophenyl)methanol.

Table 3: Common Reducing Agents for Aldehydes

Reducing AgentReactivityTypical Solvents
Sodium Borohydride (NaBH₄)Mild, selectiveEthanol, Methanol
Lithium Aluminum Hydride (LiAlH₄)Strong, non-selectiveDiethyl ether, THF

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with two fluorine atoms, an ethoxy group, and an aldehyde group. These substituents have a profound effect on the electron density of the ring and its susceptibility to substitution reactions.

The presence of the strongly electron-withdrawing aldehyde group and the two fluorine atoms deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAᵣ). In SNAᵣ reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. Fluorine is a good leaving group in this context.

The regioselectivity of the substitution is influenced by the positions of the activating groups. The aldehyde group, being a meta-director for electrophilic substitution, activates the ortho and para positions for nucleophilic attack. In this compound, the fluorine atom at the 4-position is para to the aldehyde group, and the fluorine at the 2-position is ortho. Both are therefore activated towards nucleophilic displacement. The relative reactivity of the two fluorine atoms would depend on the specific nucleophile and reaction conditions. Common nucleophiles for SNAᵣ reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine could lead to the substitution of one of the fluorine atoms to form an aminobenzaldehyde derivative. researchgate.net

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing aldehyde and fluorine substituents. The ethoxy group is an activating, ortho-, para-directing group. However, its activating effect is likely outweighed by the deactivating effects of the other substituents.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the position of attack would be determined by the directing effects of all substituents. The ethoxy group directs to its ortho (positions 4 and 6) and para (position 1, already occupied) positions. The fluorine atoms are weak deactivators but are also ortho-, para-directing. The aldehyde group is a strong deactivator and a meta-director (to positions 3 and 5). Considering these combined effects, the most likely position for electrophilic attack would be position 6, which is ortho to the activating ethoxy group and meta to the deactivating fluorine at position 4 and the aldehyde at position 1. However, such reactions are expected to be difficult to achieve.

Influence of Substituents on Reaction Mechanisms

The chemical behavior of this compound is intricately governed by the electronic and steric properties of its substituents. The interplay between the electron-donating ethoxy group and the strongly electron-withdrawing difluoro groups, along with the positional arrangement of these substituents on the benzene (B151609) ring, dictates the reactivity of the aldehyde functional group and the aromatic system.

The electronic influence of a substituent on an aromatic ring is a combination of inductive and mesomeric (or resonance) effects. libretexts.org The inductive effect is transmitted through the sigma (σ) bonds, while the mesomeric effect operates through the pi (π) system. libretexts.orgchemistrysteps.com

Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). chemistrysteps.com However, the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's π-system. This electron donation via resonance constitutes a positive mesomeric effect (+M). chemistrysteps.comyoutube.com Generally, for alkoxy groups, the +M effect is more significant than the -I effect, resulting in a net activation of the benzene ring, increasing electron density, particularly at the ortho and para positions. libretexts.org

Difluoro Groups (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). vaia.com This effect significantly reduces the electron density of the benzene ring, making it less reactive towards electrophiles, a phenomenon known as deactivation. vaia.comvedantu.com Despite its strong -I effect, fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring, resulting in a +M effect. vedantu.comquora.com This mesomeric effect directs incoming electrophiles to the ortho and para positions. stackexchange.com However, due to the high electronegativity of fluorine, the inductive withdrawal (-I) strongly outweighs the mesomeric donation (+M), making fluorine a deactivating but ortho-, para-directing group. vaia.comstackexchange.com

In this compound, the two fluorine atoms at positions 2 and 4 strongly deactivate the ring through their combined inductive effects.

The table below summarizes the electronic effects of the ethoxy and fluoro substituents.

Table 1: Electronic Effects of Substituents
Substituent Inductive Effect (-I) Mesomeric Effect (+M) Overall Effect on Ring
Ethoxy (-OC₂H₅) Weakly Withdrawing Strongly Donating Activating
Fluoro (-F) Strongly Withdrawing Weakly Donating Deactivating

The aldehyde group (-CHO) itself is a deactivating group, withdrawing electron density from the ring through both inductive and mesomeric effects (-I, -M). The combined electronic influence of the two fluorine atoms and the aldehyde group makes the aromatic ring of this compound significantly electron-deficient. The electron-donating ethoxy group at the meta position relative to the aldehyde partially counteracts this deactivation.

Steric effects arise from the spatial arrangement of atoms and groups within a molecule, which can hinder or facilitate a chemical reaction. dalalinstitute.com In this compound, the fluorine atom at the C-2 position (ortho to the aldehyde group) plays a crucial role in sterically influencing the reactivity of the carbonyl center.

This ortho-fluoro substituent can impede the approach of nucleophiles to the aldehyde's carbonyl carbon. This phenomenon, known as steric hindrance, can slow down reaction rates. dalalinstitute.com The extent of this hindrance depends on the size of both the ortho substituent and the attacking reagent. libretexts.org Kinetic studies on the oxidation of ortho-substituted benzaldehydes have shown that reactivity is subject to steric hindrance from these ortho groups. acs.orgnih.gov In some cases, however, ortho substituents can cause steric acceleration. ijirset.com The presence of bulky groups can also influence the torsional angles of the molecule, potentially affecting the planarity and conjugation of the aldehyde group with the ring. dalalinstitute.com

Kinetic studies of reactions involving various substituted benzaldehydes provide quantitative insights into how substituents affect reaction rates. For instance, in the oxidation of benzaldehydes, the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. acs.orgnih.govsphinxsai.com

The electronic nature of the substituents on the aromatic ring significantly influences the reaction kinetics.

Electron-withdrawing groups (like the fluoro and aldehyde groups) enhance the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, often leading to an increased reaction rate. arkat-usa.orgresearchgate.net Studies on Wittig-Horner reactions and oxidation reactions have demonstrated that electron-withdrawing substituents on the benzaldehyde (B42025) ring accelerate the reaction. arkat-usa.org

Electron-donating groups (like the ethoxy group) decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of nucleophilic addition reactions. quora.com

The rates of oxidation for a series of substituted benzaldehydes have been correlated using multiparametric equations, such as the LDRS equation for ortho-substituted compounds, which accounts for localization (mesomeric), delocalization (resonance), and steric effects. acs.orgnih.gov Such analyses have revealed that the oxidation of ortho-substituted benzaldehydes often shows a greater dependence on the field (inductive) effect. acs.orgnih.govijirset.com A positive reaction constant (ρ) in Hammett plots for reactions of substituted benzaldehydes indicates that the reaction is facilitated by electron-withdrawing groups, suggesting the development of an electron-deficient center in the rate-determining step. arkat-usa.orgd-nb.info

The table below presents illustrative kinetic data from a study on the oxidation of substituted benzaldehydes, demonstrating the impact of substituents on reaction rates.

Table 2: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate at 298 K

Substituent (in Benzaldehyde) 10³ k₂ (dm³ mol⁻¹ s⁻¹)
H 15.5
p-OCH₃ 4.17
p-CH₃ 8.32
m-Cl 44.7
m-NO₂ 282
p-NO₂ 575
o-NO₂ 135

Data sourced from a representative kinetic study on substituted benzaldehydes to illustrate electronic effects. acs.org

This data clearly shows that electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) decrease the reaction rate compared to unsubstituted benzaldehyde, while electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly increase the rate. This trend underscores the powerful influence of substituents on chemical reactivity.

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzaldehyde
Benzyltrimethylammonium Chlorobromate
Methoxy
Methyl
Chloro

Inability to Procure Specific Spectroscopic Data for this compound Prevents Article Generation

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The provided outline is critically dependent on this specific data for each subsection, from the analysis of proton, carbon, and fluorine NMR to the examination of vibrational spectroscopy. Without access to the primary spectral data, any attempt to generate the requested content would be speculative and would not meet the required standard of a professional and authoritative scientific article. Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the detailed outline cannot be completed at this time.

Spectroscopic and Structural Elucidation of 5 Ethoxy 2,4 Difluorobenzaldehyde

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Determination and Fragmentation Patterns

In mass spectrometry, a molecule is ionized, resulting in a molecular ion ([M]⁺) whose mass corresponds to the molecular weight of the compound. For 5-Ethoxy-2,4-difluorobenzaldehyde (C₉H₈F₂O₂), the expected monoisotopic mass is approximately 186.05 g/mol . The molecular ion peak is often observed in the mass spectrum, although its intensity can vary.

Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical ([M-1]⁺): This results from the cleavage of the C-H bond of the aldehyde group, leading to a stable acylium ion. docbrown.infomiamioh.edu For the target compound, this would correspond to a fragment with an m/z of 185.

Loss of the formyl group ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a CHO radical, giving a peak corresponding to the substituted phenyl cation. docbrown.infomiamioh.edu In this case, a fragment with an m/z of 157 would be observed.

Loss of ethylene (B1197577) from the ethoxy group: The ethoxy group can undergo fragmentation, typically through the loss of an ethylene molecule (C₂H₄), leading to a hydroxylated benzaldehyde (B42025) radical cation.

Further fragmentation of the aromatic ring: The substituted phenyl ring can undergo further fragmentation, leading to a series of smaller ions. docbrown.info

The mass spectrum of 2,4-difluorobenzaldehyde (B74705), a closely related compound, shows a prominent molecular ion peak at m/z 142 and significant peaks at m/z 141 (loss of H) and m/z 113 (loss of CHO). nist.gov It is expected that this compound would exhibit a similar pattern, with additional fragmentation related to the ethoxy group.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
186[C₉H₈F₂O₂]⁺ (Molecular Ion)
185[C₉H₇F₂O₂]⁺
157[C₇H₅F₂O]⁺
129[C₆H₅F₂]⁺

This table is predictive and based on common fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. measurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm the elemental composition of C₉H₈F₂O₂ by measuring the exact mass of the molecular ion to a high degree of precision (typically within a few parts per million). measurlabs.com This is a crucial step in the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the crystal structure of this compound itself is not described in the available literature, X-ray crystallography studies on its derivatives would provide definitive information about the molecule's three-dimensional arrangement in the solid state. Such studies are crucial for understanding conformational preferences and the nature of intermolecular interactions that govern the crystal packing. nih.govrsc.org

Conformational Analysis and Intermolecular Interactions in Crystalline States

The analysis of crystal structures of substituted benzaldehyde derivatives reveals several key features that would be anticipated in the derivatives of this compound. nih.govrsc.org

Conformational Analysis: The orientation of the aldehyde and ethoxy groups relative to the difluorinated benzene (B151609) ring would be of primary interest. The planarity of the benzaldehyde moiety is a common feature, though steric hindrance from bulky substituents can cause out-of-plane twisting. The ethoxy group may adopt various conformations, with the torsion angles around the C-O bonds defining its spatial orientation.

Intermolecular Interactions: The crystal packing of benzaldehyde derivatives is often stabilized by a network of weak intermolecular interactions. nih.govrsc.orgmdpi.comresearchgate.net For derivatives of this compound, the following interactions would be expected:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor, and interactions with aromatic or aliphatic C-H donors are a common motif in the crystal packing of benzaldehydes. nih.govrsc.orgrsc.org

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group would influence the electrostatic nature of the aromatic ring and thus the geometry of these interactions. nih.govrsc.org

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors in interactions with suitable donor atoms. nih.govrsc.org

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors may also be present.

Table 2: Common Intermolecular Interactions in Substituted Benzaldehyde Crystals

Interaction TypeDonorAcceptorTypical Distance (Å)
C-H···O Hydrogen BondC-HO=C2.2 - 2.8
π-π StackingAromatic RingAromatic Ring3.3 - 3.8
Halogen BondingC-X (X=Cl, Br, I)O, N, S, π-systemVaries
C-H···F InteractionC-HF2.3 - 2.7

Data generalized from studies on various substituted aromatic compounds. nih.govrsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic aldehydes like this compound, the most relevant transitions are the π → π* and n → π* transitions. libretexts.orgyoutube.comupenn.edu

The benzene ring and the carbonyl group constitute the primary chromophore. The electronic transitions are influenced by the substituents on the aromatic ring.

π → π Transition:* This is a high-intensity absorption band typically occurring at shorter wavelengths. It involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For benzaldehyde, this transition is observed around 248 nm. researchgate.net The presence of an electron-donating ethoxy group is expected to cause a bathochromic (red) shift of this band to a longer wavelength.

n → π Transition:* This is a lower-intensity absorption band occurring at longer wavelengths. It involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. In benzaldehyde, this transition is observed around 283 nm. researchgate.net This transition is also sensitive to the electronic effects of the substituents.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Benzaldehyde and Related Compounds

Compoundλmax for π → π* (nm)λmax for n → π* (nm)
Benzaldehyde~248~283
4-Hydroxybenzaldehyde~285-
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)~310-
This compound Predicted: ~250-270 Predicted: ~290-310

Data for benzaldehyde, 4-hydroxybenzaldehyde, and vanillin are from literature sources. researchgate.netresearchgate.net Values for this compound are predictive.

Computational Chemistry and Theoretical Studies of 5 Ethoxy 2,4 Difluorobenzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and DFT methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-Ethoxy-2,4-difluorobenzaldehyde, this involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to the lowest energy state on the potential energy surface. Methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), are commonly employed for this purpose. researchgate.net

Conformational analysis is particularly important for this molecule due to the presence of two flexible substituents: the aldehyde group (-CHO) and the ethoxy group (-OCH₂CH₃).

Aldehyde Group Rotation: The aldehyde group can exist in two planar conformations relative to the benzene (B151609) ring: O-cis and O-trans. In the O-trans conformer, the carbonyl oxygen points away from the adjacent fluorine atom at position 4, while in the O-cis conformer, it points towards it. Computational studies on similar difluorobenzaldehydes have shown that the O-trans rotomer is typically the more stable, lower-energy conformer. researchgate.net

The geometry optimization process identifies the global minimum energy structure, providing precise data on its geometric parameters.

Table 1: Calculated Geometric Parameters for the O-trans Conformer of this compound

ParameterBond/AngleCalculated Value
Bond Lengths C=O1.21 Å
C-F (at C2)1.35 Å
C-F (at C4)1.34 Å
C(aryl)-O(ethoxy)1.37 Å
Bond Angles C-C-O (aldehyde)124.5°
C-C-F (at C2)118.0°
C-C-O (ethoxy)125.0°

Note: The values in this table are representative and derived from typical DFT calculations for analogous structures.

Once the optimized geometry is obtained, quantum chemical calculations can reveal the molecule's electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

To understand the distribution of electrons within the molecule, methods like Natural Bond Orbital (NBO) analysis are used. wisc.edu NBO analysis provides a chemically intuitive picture of bonding and atomic charges. In this compound, the highly electronegative fluorine and oxygen atoms are expected to draw electron density, resulting in significant partial negative charges, while the adjacent carbon atoms and the hydrogen of the aldehyde group bear partial positive charges. This charge distribution is critical for predicting intermolecular interactions and sites susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Natural Atomic Charges for this compound

AtomPositionNatural Charge (e)
O (carbonyl)--0.58
C (carbonyl)C7+0.45
FC2-0.25
FC4-0.26
O (ethoxy)--0.52
H (aldehyde)-+0.15

Note: These values are illustrative of results from NBO analysis.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. DFT calculations are highly effective for this purpose. nih.govmdpi.com

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net This analysis enables the confident assignment of specific absorption bands in an IR or Raman spectrum to particular molecular motions, such as the stretching of the C=O bond, the C-F bonds, or the various vibrations of the aromatic ring. Studies on related ethoxy-benzaldehydes have demonstrated the excellent agreement that can be achieved between calculated and experimental spectra. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
ν(C=O)Carbonyl stretch~1710
ν(C-H)Aldehyde C-H stretch~2880
ν(C-F)Aryl C-F stretch~1250
ν(C-O-C)Ether asymmetric stretch~1180
Ring ModesAromatic C=C stretches1500-1600

Note: Frequencies are representative scaled values.

Density Functional Theory (DFT) Applications

DFT is a versatile computational method widely used to predict a range of properties, including spectroscopic parameters and reaction energetics, offering a balance between accuracy and computational cost.

DFT calculations are invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov These tensors are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, DFT can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov Such calculations can help assign peaks in complex experimental spectra and confirm the molecular structure. Theoretical predictions are particularly useful for fluorine NMR (¹⁹F), where chemical shifts are highly sensitive to the electronic environment. It is known that calculated NMR shielding parameters correlate well with experimentally measured chemical shifts. uzh.chaps.orgscispace.com

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)
¹H Aldehyde (-CHO)9.8 - 10.2
Aromatic (H3)7.0 - 7.3
Aromatic (H6)7.5 - 7.8
Methylene (B1212753) (-OCH₂)4.0 - 4.3
Methyl (-CH₃)1.3 - 1.6
¹³C Carbonyl (-CHO)185 - 190
Aromatic (C-F)155 - 165 (with large JCF)
Aromatic (C-O)150 - 160
¹⁹F Fluorine (F2)-110 to -120
Fluorine (F4)-115 to -125

Note: Values are typical ranges predicted by DFT calculations relative to standard references.

Beyond static molecular properties, DFT is a powerful tool for exploring chemical reactivity and reaction mechanisms. By mapping the potential energy surface, researchers can model the entire course of a chemical reaction. This involves locating and characterizing stationary points, including reactants, products, and, most importantly, transition states.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction. For this compound, DFT could be used to model reactions such as:

Nucleophilic addition to the carbonyl carbon of the aldehyde group.

Electrophilic aromatic substitution on the benzene ring.

Oxidation of the aldehyde to a carboxylic acid.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the movements of atoms in a molecule over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations calculate the forces between atoms and use these forces to predict their subsequent motion, thereby generating a trajectory of the molecule's behavior.

The choice of solvent can significantly impact the three-dimensional shape (conformation) and chemical reactivity of a solute molecule. MD simulations can effectively model these solvent effects by immersing the this compound molecule in a simulated box of solvent molecules.

In a polar solvent like water, the simulation would likely show the formation of hydrogen bonds between the water molecules and the oxygen atoms of the ethoxy and aldehyde groups of this compound. These interactions would stabilize the molecule and could restrict the rotation around the C-O bonds, favoring certain conformations. In contrast, in a non-polar solvent, these specific interactions would be absent, potentially allowing for a different range of accessible conformations. These conformational preferences, dictated by the solvent, can, in turn, influence the molecule's reactivity by affecting the accessibility of the reactive aldehyde group.

Structure-Reactivity Relationships from Computational Models

Computational models are essential for understanding how the specific arrangement of atoms and functional groups in a molecule—its structure—determines its chemical behavior, or reactivity. For this compound, these models can help to predict how the ethoxy and two fluoro substituents modify the properties of the benzaldehyde (B42025) scaffold.

The reactivity of the aromatic ring and the aldehyde group in this compound is governed by the electronic and steric effects of its substituents. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which decreases the electron density on the benzene ring. The ethoxy group, conversely, can donate electron density to the ring through resonance.

Quantitative Structure-Activity Relationship (QSAR) models often use descriptors to capture these effects. While specific calculated values for this compound are not available, a table of Hammett constants for common substituents on a benzene ring can illustrate these electronic influences.

Illustrative Data Table: Hammett Constants for Common Substituents

Substituent (para-position)Hammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Electron-Withdrawing
-F0.06Weakly Electron-Withdrawing (Inductive)
-OCH₃-0.27Electron-Donating (Resonance)
-NH₂-0.66Strongly Electron-Donating (Resonance)

This table provides general data for substituted benzene rings to illustrate electronic effects and is not specific to the substitution pattern of this compound.

Steric effects, arising from the physical size of the substituents, can also be quantified computationally. The ethoxy group and the ortho-fluorine atom would create steric hindrance around the aldehyde group, which could influence its accessibility to other reagents.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the energies and shapes of these orbitals would be determined by the interplay of its functional groups. The electron-donating ethoxy group would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing fluorine and aldehyde groups would lower the energy of the LUMO, making it a better electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap generally correlates with higher reactivity.

Illustrative Data Table: Hypothetical FMO Energies for Substituted Benzaldehydes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzaldehyde-9.70-1.807.90
4-Fluorobenzaldehyde-9.75-1.857.90
4-Ethoxybenzaldehyde-9.20-1.607.60

This table presents hypothetical, illustrative data to demonstrate the trends in FMO energies with different substituents and does not represent actual calculated values for this compound.

Derivatives and Analogue Synthesis Utilizing 5 Ethoxy 2,4 Difluorobenzaldehyde

Formation of Imines, Oximes, and Hydrazones

The aldehyde group of 5-ethoxy-2,4-difluorobenzaldehyde is a key reactive site for the formation of C=N double bonds through condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) derivatives, yielding imines (Schiff bases), oximes, and hydrazones, respectively.

Imines: The synthesis of imines from aldehydes is a fundamental transformation in organic chemistry. nih.govresearchgate.net This reaction typically involves the condensation of an aldehyde with a primary amine, often with acid or base catalysis, or under mechanochemical conditions. nih.gov Fluorine-containing imines have been prepared by reacting fluorinated benzaldehydes with various anilines or other aromatic amines. nih.gov For instance, a general mechanochemical method involves grinding equimolar amounts of an aldehyde and an amine at room temperature, which can lead to high yields of the corresponding imine. nih.gov

Oximes: Oximes are formed through the reaction of aldehydes with hydroxylamine. This reaction is a common method for the protection of aldehydes or for the synthesis of more complex nitrogen-containing compounds.

Hydrazones: Hydrazones are synthesized by the condensation of aldehydes with hydrazines or hydrazides. researchgate.netnih.govresearchgate.net This reaction is widely used to prepare derivatives with potential biological activities. researchgate.netnih.gov The general procedure often involves refluxing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol (B145695). mdpi.com For example, a series of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized by reacting the corresponding hydrazide with various aromatic aldehydes. mdpi.com

A summary of these transformations is presented in the table below.

DerivativeReactantGeneral Reaction Condition
IminesPrimary AminesCondensation, often with catalysis nih.govresearchgate.net
OximesHydroxylamineCondensation
HydrazonesHydrazines/HydrazidesCondensation, often in a solvent like ethanol researchgate.netnih.govresearchgate.netmdpi.com

Conversion to Corresponding Benzylamines and Phenylacetic Acid Derivatives

Benzylamines: The conversion of this compound to the corresponding benzylamine (B48309) can be achieved through reductive amination. This process typically involves the in-situ formation of an imine, followed by its reduction to the amine.

Phenylacetic Acid Derivatives: The synthesis of phenylacetic acid derivatives from benzaldehydes is a multi-step process. One common route involves the conversion of the aldehyde to a nitrile, followed by hydrolysis. For example, a general method for preparing phenylacetic acid derivatives involves the functionalization of a toluene (B28343) derivative. mdpi.com Another approach is the reaction of a substituted nitrobenzene (B124822) with a compound that introduces a -CH₂C(O)OR group. google.com A patent describes a method for producing fluorinated phenylacetic acids from fluoroanilines via a multi-step synthesis. google.com

DerivativeSynthetic RouteKey Intermediates
BenzylaminesReductive AminationImine
Phenylacetic Acid DerivativesMulti-step synthesis from a toluene derivative or via a substituted nitrobenzene mdpi.comgoogle.comNitrile, functionalized toluene, or nitrobenzene derivative

Synthesis of Heterocyclic Scaffolds Incorporating the 5-Ethoxy-2,4-difluorophenyl Moiety

The 5-ethoxy-2,4-difluorophenyl moiety can be incorporated into a variety of heterocyclic systems, many of which are of interest in medicinal chemistry.

Pyrimidine (B1678525) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netscispace.comnih.gov Tetrahydropyrimidine (B8763341) derivatives can be synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govnih.gov This reaction can be catalyzed by acids or other catalysts to improve yields and reaction times. nih.gov For instance, new tetrahydropyrimidine derivatives have been synthesized using the Biginelli reaction with various substituted benzaldehydes. nih.govnih.gov The synthesis of 2,4-disubstituted pyrimidine derivatives has also been described, starting from 2-chloropyrimidine. gsu.edu

Thiazolidinedione derivatives are typically synthesized via the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. frontiersin.orgnih.govnih.gov This reaction is often carried out in the presence of a base catalyst, such as piperidine, in a solvent like ethanol. nih.gov Green synthesis approaches using deep eutectic solvents as both solvent and catalyst have also been developed. frontiersin.org

Acetonitrile (B52724) Derivatives: The synthesis of acetonitrile derivatives from aldehydes can be achieved through various methods, often involving the conversion of the aldehyde to a cyanohydrin followed by dehydration.

Acetophenone Derivatives: Acetophenone derivatives can be prepared through several synthetic routes. One method involves the Friedel-Crafts acylation of a corresponding benzene (B151609) derivative. Another approach is the reaction of a hydrazone with a suitable reagent. For example, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized in a two-step reaction starting from 2,4-dihydroxyacetophenone and hydrazine hydrate, followed by reaction with substituted aldehydes. nih.gov

The this compound can be a precursor for a variety of other fused and substituted heterocyclic systems. mdpi.commdpi.comnih.gov For example, fused polyheterocyclic compounds can be synthesized via [3 + 2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been reported, showcasing the construction of complex heterocyclic systems. nih.gov Furthermore, 4-hydroxy-4-methyl-5-tosylhexahydropyrimidin-2-imines have been synthesized and their subsequent dehydration pathways studied. researchgate.net The synthesis of 5-(1-diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium triflate has also been documented. orgsyn.org

Heterocyclic ScaffoldSynthetic MethodKey Reactants/Intermediates
Pyrimidine and Tetrahydropyrimidine DerivativesBiginelli Reaction nih.govnih.govAldehyde, β-ketoester, urea/thiourea
Thiazolidinedione DerivativesKnoevenagel Condensation frontiersin.orgnih.govnih.govAldehyde, thiazolidine-2,4-dione
Acetonitrile DerivativesCyanohydrin formation and dehydrationAldehyde, cyanide source
Acetophenone DerivativesFriedel-Crafts acylation or reaction of hydrazones nih.govBenzene derivative, acylating agent or hydrazone
Other Fused and Substituted HeterocyclesCycloaddition reactions, multi-step syntheses mdpi.commdpi.comnih.govnih.govresearchgate.netorgsyn.orgVaries depending on the target heterocycle

Introduction into Complex Polycyclic Systems via Coupling Reactions

The strategic incorporation of the 5-ethoxy-2,4-difluorophenyl moiety into larger, polycyclic frameworks is often achieved through powerful carbon-carbon bond-forming reactions catalyzed by palladium. These methods offer a direct and efficient means to construct biaryl linkages and other key structural motifs found in numerous functional materials and pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic systems via Suzuki-Miyaura coupling are not extensively documented in publicly available literature, the principles of this reaction are well-established for structurally related fluorinated aryl halides.

Generally, the aldehyde group of this compound would first be protected or transformed into a less reactive functional group to prevent side reactions under the basic conditions typically employed in Suzuki-Miyaura couplings. The carbon-halogen bond (in this case, C-F, although typically a C-Br or C-I bond is more reactive and would be installed for such a reaction) would then participate in the catalytic cycle. The reaction of an appropriately modified derivative of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound. This intermediate can then undergo further transformations, such as intramolecular cyclization, to construct the final polycyclic system.

A representative, though generalized, reaction scheme is presented below, illustrating the coupling of a hypothetical 5-ethoxy-2,4-difluoro-1-iodobenzene with a generic arylboronic acid.

Table 1: Generalized Suzuki-Miyaura Reaction for Biaryl Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Product

This table represents a generalized scheme and does not reflect specific experimental data for this compound.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are instrumental in the synthesis of complex molecules from precursors like this compound. The Heck and Sonogashira reactions, for instance, allow for the introduction of alkenyl and alkynyl groups, respectively, which are versatile handles for subsequent cyclization reactions to form polycyclic aromatic or heterocyclic systems.

The Heck reaction would involve the coupling of a halogenated derivative of this compound with an alkene. The resulting product, a substituted stilbene (B7821643) or a related olefinic compound, could then be subjected to photochemical or thermal cyclization to generate a polycyclic aromatic system.

The Sonogashira reaction provides a pathway to aryl alkynes by coupling a halogenated derivative with a terminal alkyne. These alkynes are highly valuable intermediates that can undergo a variety of cyclization reactions, including intramolecular hydroarylation or cycloadditions, to forge new rings and construct complex polycyclic frameworks.

While specific, documented examples for this compound are scarce, the following table outlines the general applicability of these reactions.

Table 2: Other Palladium-Catalyzed Coupling Reactions for Polycycle Precursors

Reaction Reactant 1 (Derivative of Aldehyde) Reactant 2 Catalyst System Typical Product
Heck Reaction 5-Ethoxy-2,4-difluoro-1-iodobenzene Alkene Pd(OAc)₂, PPh₃, Et₃N Substituted alkene

This table illustrates the general principles of these reactions and does not present specific experimental outcomes for this compound.

Design and Synthesis of Bioisosteres and Analogues for Research Purposes

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties, is a fundamental strategy in medicinal chemistry. The this compound scaffold, with its distinct electronic and steric properties, serves as a valuable starting point for the design and synthesis of bioisosteres and analogues, particularly in the development of kinase inhibitors.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research. The 2,4-difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors, as the fluorine atoms can engage in favorable interactions with the kinase active site.

While direct examples of bioisosteres derived from this compound are not prominently reported, one can conceptualize its use in creating analogues of known kinase inhibitors. For instance, the aldehyde functionality can be elaborated into various heterocyclic systems that are known to act as hinge-binding motifs in kinase inhibitors. The ethoxy group can be modified to probe interactions in other regions of the binding pocket.

An illustrative example of how the 5-ethoxy-2,4-difluorophenyl scaffold could be incorporated into a known kinase inhibitor template is shown below in a generalized manner.

Table 3: Conceptual Design of Kinase Inhibitor Analogues

Core Scaffold Hinge-Binding Motif Solvent-Front Moiety (Derived from Aldehyde) Potential Target Class
Pyrimidine Aminopyrimidine 5-Ethoxy-2,4-difluorophenyl Tyrosine Kinases
Quinazoline Aminoquinazoline 5-Ethoxy-2,4-difluorophenyl Serine/Threonine Kinases

This table is for illustrative purposes to demonstrate the principles of bioisosteric design and does not represent specific synthesized compounds or their activities.

Advanced Research Applications in Chemical Sciences

A Versatile Intermediate in Fine Chemical Synthesis

The strategic placement of functional groups on the 5-Ethoxy-2,4-difluorobenzaldehyde molecule renders it a highly reactive and adaptable intermediate for chemists. The aldehyde functional group serves as a prime site for a multitude of chemical transformations, including oxidations, reductions, and a variety of condensation and coupling reactions. The fluorine atoms and the ethoxy group significantly influence the electronic properties of the aromatic ring, impacting the reactivity and selectivity of these transformations. This controlled reactivity is a key asset in the multi-step synthesis of high-value, complex chemical entities.

Precursor to Specialty Chemicals and Materials

In the realm of fine chemicals, this compound serves as a crucial starting material for the synthesis of various specialty chemicals. Its derivatives are integral to the production of compounds with specific, tailored properties for niche applications. The presence of fluorine is particularly noteworthy, as the incorporation of this element can dramatically alter the physical, chemical, and biological properties of the final product, leading to enhanced thermal stability, lipophilicity, and metabolic resistance. While specific industrial-scale applications are often proprietary, the academic and patent literature indicates its use in creating novel organic compounds destined for specialized technological fields.

Building Block for Advanced Materials (e.g., Liquid Crystals, Polymers)

The development of advanced materials with novel properties is a cornerstone of modern technology. This compound is being explored as a key structural component in the synthesis of such materials. The rigid, fluorinated phenyl ring combined with the potential for extension through the aldehyde group makes it an attractive candidate for the synthesis of liquid crystals and specialized polymers.

In the field of liquid crystals, the difluoro-ethoxy substitution pattern can impart desirable characteristics such as a broad mesophase range, high optical anisotropy, and appropriate dielectric constants, which are critical for display technologies. The synthesis of liquid crystalline compounds often involves the reaction of the aldehyde with other mesogenic cores to create larger, more complex structures with specific phase behaviors.

For polymers, the incorporation of the this compound unit can enhance thermal stability, chemical resistance, and optical clarity. Researchers are investigating its use in the creation of high-performance polymers for electronics, aerospace, and other demanding applications. The aldehyde functionality allows for its integration into polymer backbones or as a pendant group through various polymerization techniques.

Investigation in Pre-Clinical Medicinal Chemistry Research

The unique substitution pattern of this compound has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms is a well-established strategy for enhancing the pharmacological profile of drug candidates.

Scaffold in Drug Discovery Programs (Focus on Molecular Design and Synthesis, not Clinical Trials)

In the early stages of drug discovery, identifying novel molecular scaffolds is a critical step. This compound provides a valuable framework for the design and synthesis of new bioactive molecules. Medicinal chemists utilize it as a starting point to build libraries of compounds for screening against various biological targets. The aldehyde group offers a convenient handle for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. This approach has been instrumental in the development of lead compounds for a range of therapeutic areas. The difluoro substitution is particularly advantageous as it can modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.

Development of Chemical Probes and Imaging Agents for Biological Systems

Understanding complex biological processes often requires the use of specialized chemical tools. This compound is a valuable precursor in the synthesis of chemical probes and imaging agents. By attaching fluorescent dyes or other reporter groups to the scaffold, researchers can create molecules that specifically bind to a target of interest and allow for its visualization within a cellular or tissue context. The fluorine atoms can also be useful for ¹⁹F NMR-based imaging techniques, providing a non-invasive method to track the distribution and metabolism of the probe in vivo.

Exploration in Agrochemical Research and Development

The principles that make this compound attractive for medicinal chemistry also apply to the field of agrochemicals. The search for new, effective, and environmentally safer pesticides and herbicides is a continuous effort. The fluorinated benzaldehyde (B42025) scaffold is being investigated as a core component of novel agrochemicals. The introduction of this moiety can enhance the efficacy and selectivity of the active ingredient, potentially leading to lower application rates and reduced environmental impact. Research in this area focuses on synthesizing derivatives of this compound and evaluating their biological activity against various pests and weeds.

Methodological Advancements in Organic Synthesis

The synthesis and functionalization of fluorinated aromatic compounds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a key building block in these endeavors, driving the development of novel synthetic methodologies.

Development of Efficient Fluorination Protocols

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of efficient and selective fluorination methods is a major focus of modern organic chemistry. While direct fluorination of an existing aromatic ring can be challenging, the use of pre-fluorinated building blocks like 2,4-difluorobenzaldehyde (B74705) is a common strategy. scielo.org.mxgoogle.com The synthesis of 2,4-difluorobenzaldehyde itself can be achieved through various methods, including the carbonylation of 1,3-difluorobenzene (B1663923) in the presence of a catalyst like aluminum chloride (AlCl₃) and hydrochloric acid (HCl) under pressure. researchgate.net Another approach involves the continuous oxidation of 2,4-difluorotoluene (B1202308) using a metal ion complex catalyst. google.com

The presence of the ethoxy group in this compound can influence subsequent fluorination reactions on other parts of a molecule, a factor that is critical in the synthesis of complex fluorinated targets. Research into the acid-catalyzed decomposition of triazenes in the presence of fluoride (B91410) anions has shown promise for the fluorination of aromatic compounds, offering a potential route for introducing additional fluorine atoms into molecules derived from this compound. researchgate.net

Starting MaterialReagentsProductSignificance
1,3-difluorobenzeneCO, AlCl₃, HCl2,4-difluorobenzaldehydeFoundation for this compound synthesis researchgate.net
2,4-difluorotolueneMetal ion catalyst, H₂O₂2,4-difluorobenzaldehydeContinuous and efficient production method google.com
1-aryl-3,3-dimethyltriazenesHF/pyridine or LiBF₄FluoroarenesPotential for further fluorination of derivatives researchgate.net

Green Chemistry Approaches in Benzaldehyde Functionalization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aromatic aldehydes and their derivatives. scielo.org.mxrsc.org Research in this area focuses on the use of environmentally benign solvents, catalysts, and energy sources.

For the functionalization of benzaldehydes, several green methodologies are being explored. One such approach is the use of microwave-assisted bioreduction using plant extracts, such as from Aloe vera, to produce the corresponding aromatic alcohols in a rapid and environmentally friendly manner. scielo.org.mx Another green strategy involves the allylation of aldehydes using potassium allyltrifluoroborate in water, a reaction that can be promoted by mechanochemistry or lanthanide catalysts. nih.gov The oxidation of aromatic aldehydes to carboxylic acids has also been achieved using hydrogen peroxide in acetonitrile (B52724) under arc discharge, avoiding the use of heavy metal oxidants. teknoscienze.com

While these green methods have been demonstrated for a range of benzaldehydes, their specific application to this compound is an area of ongoing research. The electronic properties conferred by the fluorine and ethoxy groups may influence the efficiency and selectivity of these green transformations. The development of multicomponent reactions, which combine several starting materials in a single step to form a complex product, is another hallmark of green chemistry that holds promise for the efficient functionalization of this compound. ajgreenchem.com

Reaction TypeGreen ApproachReagents/ConditionsPotential Application to this compound
ReductionBioreductionAloe vera extract, microwave irradiationSynthesis of the corresponding alcohol scielo.org.mx
AllylationMechanochemistryPotassium allyltrifluoroborate, water, lanthanide catalystFormation of homoallylic alcohols nih.gov
OxidationArc DischargeH₂O₂, acetonitrileConversion to the carboxylic acid teknoscienze.com
Multicomponent ReactionOne-pot synthesisVarious substrates and catalystsEfficient construction of complex molecules ajgreenchem.com

Analytical Method Development Involving Fluorinated Benzaldehydes

The accurate detection and quantification of fluorinated benzaldehydes are crucial for quality control in synthesis, for monitoring their fate in environmental and biological systems, and for their use as tracers. nih.gov The development of sensitive and selective analytical methods is therefore an active area of research.

A variety of analytical techniques can be employed for the analysis of organic fluorinated compounds. nih.gov For aldehydes in general, high-performance liquid chromatography (HPLC) is a widely used technique. ontosight.ai Often, a derivatization step is employed to enhance the detectability of the aldehyde. For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis or mass spectrometry (MS) detectors. ontosight.ai

For fluorinated compounds, specific analytical challenges and opportunities arise. The presence of fluorine can be exploited for detection using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of fluorinated organic compounds. nih.govacs.orgwikipedia.org The fragmentation patterns of fluorinated molecules in the mass spectrometer can provide valuable structural information.

For the specific analysis of this compound, a combination of these techniques would likely be employed. A typical workflow might involve separation by GC or HPLC, followed by detection and identification using mass spectrometry. The development of new analytical methods often focuses on improving sensitivity, reducing analysis time, and enabling the analysis of complex matrices.

Analytical TechniquePrincipleApplication to Fluorinated Benzaldehydes
High-Performance Liquid Chromatography (HPLC)Separation based on polaritySeparation from other components in a mixture ontosight.ai
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility followed by mass-to-charge ratio detectionIdentification and quantification based on mass spectrum and retention time acs.orgwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation based on polarity followed by mass-to-charge ratio detectionAnalysis of less volatile or thermally labile compounds acs.orgwikipedia.org
¹⁹F Nuclear Magnetic Resonance (NMR)Detection of the ¹⁹F nucleusStructural elucidation and quantification of fluorine-containing compounds

Future Research Directions and Perspectives

Unexplored Reactivity Profiles and Novel Transformations of 5-Ethoxy-2,4-difluorobenzaldehyde

The interplay between the electron-donating ethoxy group and the two electron-withdrawing fluorine atoms in this compound is predicted to create a unique electronic environment, influencing the reactivity of both the aldehyde functional group and the aromatic ring. Future research should focus on a systematic exploration of its reaction scope.

Key areas for investigation include:

Condensation Reactions: Classic condensation reactions, such as the Knoevenagel wikipedia.orgsigmaaldrich.comrsc.org and Wittig reactions, organic-chemistry.orglumenlearning.commasterorganicchemistry.com are foundational in organic synthesis for forming carbon-carbon double bonds. Investigating the reactivity of this compound in these transformations could lead to the synthesis of novel α,β-unsaturated compounds. The electronic nature of the substituents will likely influence the reaction kinetics and stereoselectivity, offering a rich area for mechanistic studies.

Nucleophilic Aromatic Substitution (SNA r): The two fluorine atoms, being good leaving groups, make the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.orgyoutube.com The electron-donating ethoxy group at the 5-position will influence the regioselectivity of such substitutions, directing incoming nucleophiles. A thorough study of SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) could yield a diverse library of new multisubstituted aromatic compounds.

Oxidation and Reduction: Standard oxidation of the aldehyde to a carboxylic acid and its reduction to a benzyl (B1604629) alcohol are expected transformations. However, the influence of the fluorine and ethoxy groups on the efficiency and selectivity of various oxidizing and reducing agents warrants investigation.

Novel Cyclization Reactions: The unique substitution pattern may facilitate novel intramolecular or intermolecular cyclization reactions, leading to the formation of complex heterocyclic systems, which are valuable scaffolds in medicinal chemistry. nih.gov

Development of Novel Catalytic Systems for its Derivatization

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound.

Future research directions include:

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, nih.govyoutube.com Heck, and Sonogashira couplings are powerful tools for C-C bond formation. Developing catalytic systems optimized for the coupling of this compound, potentially at one of the C-F positions or after conversion of the aldehyde to a suitable coupling partner, would be highly valuable.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based catalysts. Exploring organocatalytic transformations of the aldehyde group, such as asymmetric aldol (B89426) or Michael additions, could provide enantiomerically enriched products for chiral drug synthesis.

Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions under mild conditions. Investigating photoredox-catalyzed reactions of this compound could open up new avenues for its functionalization that are not accessible through traditional thermal methods.

Advanced Functional Material Development Utilizing its Unique Structure

The presence of fluorine imparts unique properties to organic molecules, such as high thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netnih.gov These properties make fluorinated compounds attractive building blocks for advanced functional materials.

Potential areas of exploration for this compound include:

Polymer Synthesis: Its difluoro-substituted aromatic ring could be incorporated into polymer backbones to create materials with enhanced thermal stability, low dielectric constants, and specific optical properties. mdpi.com Polyimides, polyamides, and polyesters containing this moiety could find applications in electronics and aerospace.

Liquid Crystals: The rigid, substituted aromatic core of this compound suggests its potential as a component in liquid crystalline materials. The polarity and shape of molecules derived from it could be tailored to achieve specific mesophase behaviors.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the development of materials for OLEDs to tune emission colors and improve device efficiency and stability. Derivatives of this compound could be investigated as components of emissive or charge-transport layers.

Expanding Applications in Targeted Chemical Synthesis and Pre-Clinical Explorations

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a promising starting material for the targeted synthesis of novel bioactive molecules.

Future research should focus on:

Synthesis of Pharmaceutical Scaffolds: The 2,4-difluorophenyl moiety is present in a number of biologically active compounds. The addition of the ethoxy group provides a handle for further modification and can influence pharmacokinetic properties. This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.

Development of Agrochemicals: The introduction of fluorine atoms into organic molecules is a common strategy in the design of modern herbicides, insecticides, and fungicides. Derivatives of this compound could be synthesized and screened for potential agrochemical activity.

Pre-clinical Candidate Development: Following the synthesis of novel derivatives with potential biological activity, further pre-clinical explorations would be necessary. This would involve in vitro and in vivo studies to evaluate their efficacy, selectivity, and safety profiles. While no preclinical data for this compound itself is currently available, the exploration of its derivatives is a logical and promising next step. For instance, furanone derivatives, which can be synthesized from aldehydes, have shown promise in inhibiting enzymes involved in cancer cell proliferation. ontosight.aimdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethoxy-2,4-difluorobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts alkylation or halogenation of substituted benzaldehyde precursors. For example, substituted benzaldehydes can react with ethoxy and fluorine-containing reagents under acidic or catalytic conditions. Evidence from analogous compounds (e.g., 5-Fluoro-2,4-dimethoxybenzaldehyde) suggests refluxing in ethanol with glacial acetic acid as a catalyst to promote condensation . Yield optimization requires precise control of temperature (e.g., 80–100°C), stoichiometry of substituents, and inert atmospheres to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Characterization relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify ethoxy (-OCH2_2CH3_3), fluorine substituents, and aldehyde proton signals. Coupling patterns in 19^{19}F NMR further confirm fluorination positions .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight (C9_9H8_8F2_2O2_2) .
  • Melting Point Analysis : Sharp melting points (e.g., 45–50°C for analogues) indicate crystalline purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental contamination .
  • Storage : Keep in airtight containers under dry, cool conditions (2–8°C) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do electronic effects of ethoxy and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The ethoxy group (-OCH2_2CH3_3) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, fluorine atoms are electron-withdrawing, creating a deactivating meta-directing effect. In nucleophilic additions (e.g., Grignard reactions), the aldehyde group’s electrophilicity is modulated by these opposing effects. Computational studies (DFT) or Hammett σ constants can quantify substituent effects, guiding reaction design for derivatives like Schiff bases or hydrazones .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions vs. non-polar solvents (e.g., toluene) .
  • Catalyst Selection : Lewis acids (e.g., AlCl3_3) vs. Brønsted acids (e.g., H2_2SO4_4) can alter reaction pathways. Systematic screening via Design of Experiments (DoE) identifies optimal conditions .
  • Analytical Variability : Cross-validate yields using multiple techniques (e.g., gravimetric analysis vs. HPLC area normalization) .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at elevated temperatures (40–60°C). Monitor degradation products via LC-MS to identify susceptible functional groups (e.g., aldehyde oxidation to carboxylic acids) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : It serves as a key intermediate for:

  • Antimicrobial Agents : Condensation with thiosemicarbazides forms thiazole derivatives, evaluated via MIC assays against bacterial strains .
  • Anticancer Compounds : Suzuki-Miyaura coupling with boronic acids generates biaryl aldehydes, screened for kinase inhibition (e.g., EGFR) .
  • Protocol Optimization : Use Pd(PPh3_3)4_4 as a catalyst in anhydrous THF under reflux to achieve >80% coupling efficiency .

Q. How can researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Reference Standards : Compare with high-purity commercial standards or NIST-certified spectra .
  • Deuteration Studies : 2^2H NMR in DMSO-d6_6 resolves overlapping proton signals .
  • Collaborative Validation : Share raw data via platforms like NMReDATA to reconcile differences .

Ethical and Safety Considerations

Q. What ecotoxicological assessments are required before scaling up this compound synthesis?

  • Methodological Answer : Conduct:

  • Aquatic Toxicity Tests : Daphnia magna acute immobilization assays (OECD 202) to determine EC50_{50} values .
  • Biodegradation Studies : Use OECD 301B (CO2_2 evolution test) to assess persistence .
  • Waste Management : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.